molecular formula C6H12N3OP B10853437 Triethylenephosphoramide CAS No. 27030-72-4

Triethylenephosphoramide

Cat. No.: B10853437
CAS No.: 27030-72-4
M. Wt: 173.15 g/mol
InChI Key: FYAMXEPQQLNQDM-UHFFFAOYSA-N
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Description

Triethylenephosphoramide, also known as N,N’,N’‘-triethylenephosphoramide, is an organophosphorus compound with the molecular formula C6H12N3OP. It is a stable derivative of N,N’,N’'-triethylenethiophosphoramide and is primarily used in the field of medicinal chemistry. This compound is known for its alkylating properties, which make it useful in various therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylenephosphoramide can be synthesized through the reaction of phosphorus oxychloride with ethyleneimine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

POCl3+3C2H4NHC6H12N3OP+3HCl\text{POCl}_3 + 3 \text{C}_2\text{H}_4\text{NH} \rightarrow \text{C}_6\text{H}_{12}\text{N}_3\text{OP} + 3 \text{HCl} POCl3​+3C2​H4​NH→C6​H12​N3​OP+3HCl

The reaction is carried out in an inert atmosphere, often using a solvent such as chloroform or dichloromethane. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Triethylenephosphoramide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N’,N’'-triethylenethiophosphoramide.

    Reduction: Reduction reactions can convert it back to its precursor compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the aziridine rings are opened by nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethylenephosphoramide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of triethylenephosphoramide involves alkylation of DNA. The compound forms covalent bonds with the guanine bases in DNA, leading to crosslinking of DNA strands. This crosslinking prevents DNA replication and transcription, ultimately resulting in cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a valuable chemotherapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethylenephosphoramide is unique due to its specific structure, which allows for efficient DNA alkylation with relatively low toxicity compared to other alkylating agents. Its stability and ability to penetrate the central nervous system further enhance its therapeutic potential .

Properties

IUPAC Name

1-[bis(aziridin-1-yl)phosphoryl]aziridine
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InChI

InChI=1S/C6H12N3OP/c10-11(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2
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InChI Key

FYAMXEPQQLNQDM-UHFFFAOYSA-N
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Canonical SMILES

C1CN1P(=O)(N2CC2)N3CC3
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Molecular Formula

C6H12N3OP
Record name TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE
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DSSTOX Substance ID

DTXSID4052716
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Molecular Weight

173.15 g/mol
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Physical Description

Tris(1-aziridinyl) phosphine oxide appears as a colorless crystalline solid. Shipped as an aqueous solution. Toxic by skin absorption, ingestion or inhalation. Produces toxic oxides of nitrogen during combustion. Used as a pesticide., Colorless solid; [Hawley]
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Boiling Point

90-91 °C @ 23 MM HG
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Solubility

EXTREMELY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER, ACETONE
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Density

greater than 1 at 68 °F (est) (USCG, 1999)
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Vapor Pressure

0.0063 [mmHg]
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Mechanism of Action

THE MOST IMPORTANT PHARMACOLOGICAL ACTIONS OF THE ALKYLATING AGENTS ARE THOSE THAT DISTURB THE FUNDAMENTAL MECHANISMS CONCERNED WITH CELL GROWTH, MITOTIC ACTIVITY, DIFFERENTIATION, & FUNCTION. THE CAPACITY OF THESE DRUGS TO INTERFERE WITH NORMAL MITOSIS & CELL DIVISION IN ALL RAPIDLY PROLIFERATING TISSUES PROVIDES THE BASIS FOR THEIR THERAPEUTIC APPLICATIONS & FOR MANY OF THEIR TOXIC PROPERTIES. /ALKYLATING AGENTS/
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Color/Form

COLORLESS CRYSTALS

CAS No.

545-55-1, 27030-72-4
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Melting Point

106 °F (USCG, 1999), 41 °C
Record name TRIS(1-AZIRIDINYL) PHOSPHINE OXIDE
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